molecular formula C4H6N4 B14707628 1-Methyl-5-vinyltetrazole CAS No. 15284-40-9

1-Methyl-5-vinyltetrazole

Cat. No.: B14707628
CAS No.: 15284-40-9
M. Wt: 110.12 g/mol
InChI Key: DGRZUOBKGWHXNZ-UHFFFAOYSA-N
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Description

1-Methyl-5-vinyltetrazole is a heterocyclic organic compound that features a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-vinyltetrazole can be synthesized through the alkylation of 5-vinyltetrazole with methyl iodide in the presence of triethylamine in acetonitrile solution . The reaction typically yields a mixture of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles in a 1:1 ratio . Another method involves the alkylation of 5-(β-dimethylaminoethyl)tetrazole with dimethyl sulfate, followed by the elimination of the proton from the α-methylene groups of the quaternary ammonium cations .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-vinyltetrazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation to form various oxidized derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-Methyl-5-vinyltetrazole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a vinyl group and a tetrazole ring, which imparts distinct chemical properties and reactivity compared to other tetrazoles and triazoles.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and materials science.

Properties

CAS No.

15284-40-9

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

5-ethenyl-1-methyltetrazole

InChI

InChI=1S/C4H6N4/c1-3-4-5-6-7-8(4)2/h3H,1H2,2H3

InChI Key

DGRZUOBKGWHXNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)C=C

Origin of Product

United States

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